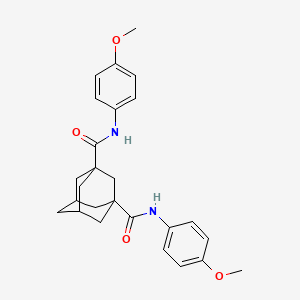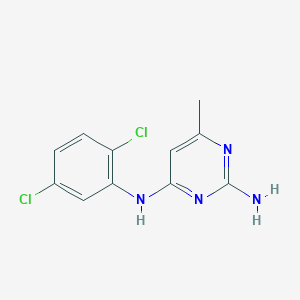![molecular formula C19H23NO6S B4974200 methyl N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B4974200.png)
methyl N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycinate, commonly known as MDG-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a glycine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
作用機序
The mechanism of action of MDG-1 is complex and not fully understood. However, it is believed that this compound acts as an antagonist at glycine receptors in the brain, which are involved in a variety of physiological processes, including the regulation of anxiety and depression. MDG-1 has also been shown to have anti-inflammatory and anti-cancer properties, although the mechanisms underlying these effects are not yet fully understood.
Biochemical and Physiological Effects:
MDG-1 has a wide range of biochemical and physiological effects, including the modulation of glycine receptor function, the reduction of anxiety and depression-like behaviors in animal models, and the inhibition of cancer cell proliferation. This compound has also been shown to have anti-inflammatory effects, although the mechanisms underlying this effect are not yet fully understood.
実験室実験の利点と制限
One of the main advantages of using MDG-1 in lab experiments is its specificity for glycine receptors, which allows researchers to study the function of these receptors in a more targeted way. Additionally, MDG-1 has been shown to have low toxicity and good solubility in a variety of solvents, making it a relatively easy compound to work with. However, there are also limitations to the use of MDG-1 in lab experiments, including its relatively high cost and the complexity of its synthesis.
将来の方向性
There are a number of future directions for research on MDG-1, including further studies of its mechanism of action, its potential therapeutic applications, and its use as a tool for studying glycine receptor function. Additionally, there is potential for the development of new analogs of MDG-1 that may have improved pharmacological properties or greater specificity for glycine receptors. Overall, MDG-1 is a valuable compound that has the potential to contribute significantly to scientific research in a variety of fields.
合成法
The synthesis of MDG-1 involves the reaction of N-(2-phenylethyl)glycine with methanesulfonyl chloride and 3,4-dimethoxyaniline in the presence of a base such as sodium hydroxide. The resulting compound is then purified using various methods, including column chromatography and recrystallization. The synthesis of MDG-1 is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry principles.
科学的研究の応用
MDG-1 has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been shown to have a number of potential applications, including as a tool for studying the function of glycine receptors in the brain, as a potential treatment for anxiety and depression, and as a potential therapeutic agent for certain types of cancer.
特性
IUPAC Name |
methyl 2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S/c1-24-17-10-9-16(13-18(17)25-2)27(22,23)20(14-19(21)26-3)12-11-15-7-5-4-6-8-15/h4-10,13H,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZKRPGWDMGPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{3,5-dichloro-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4974144.png)
![(4-bromophenyl)[3-ethyl-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]amine hydrobromide](/img/structure/B4974157.png)
![N-ethyl-6-(4-ethylphenyl)-N-(2-hydroxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4974173.png)

![N~1~-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B4974182.png)

![4-[(3-[(4-carboxybenzoyl)amino]-5-{[(4-nitrophenyl)amino]carbonyl}benzoyl)amino]benzoic acid](/img/structure/B4974191.png)
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4974194.png)

![N-(4-bromophenyl)-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4974213.png)
![N-(2,4-dichlorophenyl)-N'-[3-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)-2,2-dimethylpropyl]thiourea](/img/structure/B4974216.png)
![N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B4974231.png)